2-chlorobenzyl 2-(benzoylamino)benzoate

Physicochemical Characterization Molecular Structure Procurement Specification

2-Chlorobenzyl 2-(benzoylamino)benzoate is a synthetic organic compound classified as a benzoate ester. It is characterized by a 2-chlorobenzyl moiety and a benzoylamino group.

Molecular Formula C21H16ClNO3
Molecular Weight 365.8 g/mol
Cat. No. B3547142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chlorobenzyl 2-(benzoylamino)benzoate
Molecular FormulaC21H16ClNO3
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3Cl
InChIInChI=1S/C21H16ClNO3/c22-18-12-6-4-10-16(18)14-26-21(25)17-11-5-7-13-19(17)23-20(24)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,24)
InChIKeySQBPCGRISZVTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzyl 2-(Benzoylamino)benzoate: A Synthetic Benzoate Ester for Research Procurement


2-Chlorobenzyl 2-(benzoylamino)benzoate is a synthetic organic compound classified as a benzoate ester. It is characterized by a 2-chlorobenzyl moiety and a benzoylamino group. Its molecular formula is C21H16ClNO3, and it has a molecular weight of approximately 365.8 g/mol. The compound is typically available as a research-grade chemical with a purity of 95%.

The Critical Need for Specificity When Procuring 2-Chlorobenzyl 2-(Benzoylamino)benzoate


Despite belonging to a class of benzoate esters, 2-chlorobenzyl 2-(benzoylamino)benzoate cannot be interchanged with close analogs due to the specific spatial and electronic effects conferred by its ortho-chloro substitution pattern. This unique arrangement influences molecular recognition, binding affinity, and physicochemical properties, which are critical for reproducibility in structure-activity relationship (SAR) studies. Substituting with a 4-chloro or a simple benzyl analog would likely result in divergent biological outcomes, undermining the validity of any experimental findings.

Quantitative Evidence and Comparative Analysis for 2-Chlorobenzyl 2-(Benzoylamino)benzoate


Physicochemical and Structural Differentiation from 4-Chlorobenzyl Analog

The compound is differentiated from its closest identified analog, 4-chlorobenzyl 2-(benzoylamino)benzoate, by its structural isomerism. While both share the same molecular formula (C21H16ClNO3) and molecular weight (365.8 g/mol) , the position of the chlorine atom on the benzyl ring (ortho vs. para) is a critical point of divergence. This positional isomerism is expected to result in distinct dipole moments, steric hindrance profiles, and biological activity. No direct comparative quantitative data (e.g., IC50, logP) is available for the 2-chloro compound against its 4-chloro isomer in peer-reviewed literature, but the structural distinction is a fundamental basis for selection in any SAR-driven project.

Physicochemical Characterization Molecular Structure Procurement Specification

Limited Availability and Procurement Implications

An analysis of commercial availability indicates that 2-chlorobenzyl 2-(benzoylamino)benzoate is not a widely stocked compound. Searches across major chemical databases and supplier catalogs reveal a significant scarcity of this specific ortho-chloro isomer compared to its para-chloro analog, 4-chlorobenzyl 2-(benzoylamino)benzoate, which is more readily available . The target compound's presence is limited to a few specialty research chemical suppliers. This limited availability directly impacts procurement timelines and sourcing strategies.

Chemical Procurement Supply Chain Specialty Chemicals

Recommended Applications for 2-Chlorobenzyl 2-(Benzoylamino)benzoate Based on Current Evidence


Specialized Chemical Probes in Structure-Activity Relationship (SAR) Studies

This compound is best utilized as a specialized chemical probe in SAR studies where the specific ortho-chloro substitution is hypothesized to be critical for target engagement or selectivity. Its procurement is justified in research programs aimed at differentiating the biological effects of ortho- vs. para-substituted analogs.

Sourcing for Custom Synthesis and Derivative Libraries

Given its limited commercial availability, a primary use case is as a starting material or reference standard for custom synthesis projects. Research groups aiming to build a focused library of 2-chlorobenzyl derivatives may procure this compound for internal use and analytical validation.

Method Development and Analytical Characterization

The compound can serve as a standard in developing and validating analytical methods (e.g., HPLC, LC-MS) intended for the detection or quantification of this specific ortho-chloro benzoate ester isomer in complex mixtures or synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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